molecular formula C16H19NO2S B2466573 N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide CAS No. 1981567-07-0

N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B2466573
CAS No.: 1981567-07-0
M. Wt: 289.39
InChI Key: ZGHUATTUNQHNRM-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide is a synthetic benzothiophene derivative of significant interest in medicinal chemistry and drug discovery research. Benzothiophene-based compounds are recognized as important scaffolds in the development of modulators for various biological targets, particularly nuclear receptors . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Research into benzothiophene derivatives like this one often explores their potential as modulators of pharmaceutically relevant targets, including the retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor considered a compelling drug target for autoimmune, inflammatory, and metabolic diseases, as well as certain cancer types . The benzothiophene core structure provides a versatile platform for interaction with hydrophobic and hydrophilic regions of protein binding pockets, such as the Cys320-Glu326 and Arg364-Phe377 hydrophilic regions of RORγt . The specific structural features of this compound—including the carboxamide linker, hydroxycyclohexyl group, and methyl substitution—are designed to influence its physicochemical properties, binding affinity, and metabolic stability, making it a valuable chemical tool for investigating novel therapeutic pathways . Researchers can utilize this reagent in various in vitro assays, including structure-activity relationship (SAR) studies, solubility and permeability assessments, and high-throughput screening campaigns to elucidate its mechanism of action and pharmacological profile .

Properties

IUPAC Name

N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-17(12-7-3-4-8-13(12)18)16(19)15-10-11-6-2-5-9-14(11)20-15/h2,5-6,9-10,12-13,18H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHUATTUNQHNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1O)C(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

HATU-Mediated Coupling

The use of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) achieves efficient activation of 1-benzothiophene-2-carboxylic acid.

Procedure :

  • Dissolve 1-benzothiophene-2-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF under nitrogen.
  • Add DIPEA (2.5 equiv) and stir at 0°C for 15 minutes.
  • Introduce N-methyl-2-hydroxycyclohexylamine (1.1 equiv) and react at room temperature for 12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via silica chromatography.

Yield : 85–90% (HPLC purity >98%).

CDI-Activated Amidation

1,1′-Carbonyldiimidazole (CDI) offers a milder alternative for acid activation, particularly for moisture-sensitive substrates:

  • React 1-benzothiophene-2-carboxylic acid (1.0 equiv) with CDI (1.5 equiv) in tetrahydrofuran (THF) at 50°C for 2 hours.
  • Add N-methyl-2-hydroxycyclohexylamine (1.0 equiv) and heat to reflux for 6 hours.
  • Concentrate under reduced pressure and recrystallize from ethanol.

Yield : 78–82% (ee >98% after chiral separation).

Solvent-Mediated Direct Amidation

Xylene Reflux Method

Adapting protocols from benzothiazine carboxamide synthesis, direct amidation in xylene enables methanol/ethanol removal via distillation, driving equilibrium toward product formation:

Procedure :

  • Combine methyl 1-benzothiophene-2-carboxylate (1.0 equiv) and N-methyl-2-hydroxycyclohexylamine (1.2 equiv) in dry xylene.
  • Reflux at 150°C for 4 hours using a Dean-Stark trap to remove methanol.
  • Cool, precipitate with ethanol, and filter.

Yield : 70–75% (purity >95% by NMR).

Critical Note : Water contamination leads to hydrolytic byproducts (e.g., 2,2-dioxo-1H-benzothiazin-4-amines), necessitating strict anhydrous conditions.

Acyl Chloride Intermediate Route

Oxalyl Chloride Activation

Conversion of the carboxylic acid to its acyl chloride precedes amine coupling, as demonstrated in analogous systems:

Procedure :

  • Treat 1-benzothiophene-2-carboxylic acid (1.0 equiv) with oxalyl chloride (2.0 equiv) and catalytic DMF in dichloromethane (DCM) at 0°C.
  • Stir for 2 hours, then evaporate to isolate the acyl chloride.
  • Dissolve the chloride in THF, add N-methyl-2-hydroxycyclohexylamine (1.1 equiv) and N-methylmorpholine (2.0 equiv) at −5°C.
  • Warm to room temperature, extract with ethyl acetate, and purify via recrystallization.

Yield : 88–92% (HPLC purity 99.4%).

Reaction Optimization and Byproduct Mitigation

Temperature and Solvent Effects

  • Low-Temperature Coupling (−5°C to 5°C) minimizes epimerization of the cyclohexylamine moiety.
  • Polar Aprotic Solvents (DMF, THF) enhance reagent solubility but require post-reaction dilution with water/IPA to precipitate product.

Impurity Profiling

Common byproducts include:

  • Hydrolysis Products : From residual water (e.g., carboxylic acid reformation).
  • Diastereomers : Due to incomplete chiral resolution of the cyclohexyl group.

Mitigation Strategies :

  • Use of molecular sieves during amidation.
  • Chiral chromatography (e.g., Chiralpak IA column) for enantiomeric excess >98%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.02 (d, J = 8.0 Hz, 1H, ArH), 7.89 (d, J = 8.0 Hz, 1H, ArH), 7.58–7.52 (m, 2H, ArH), 4.21 (m, 1H, CH-OH), 3.12 (s, 3H, N-CH₃), 2.98–2.91 (m, 1H, cyclohexyl), 1.82–1.21 (m, 8H, cyclohexyl).
  • ¹³C NMR (125 MHz, DMSO-d₆): δ 168.5 (C=O), 142.3 (C-S), 134.2–122.1 (ArC), 69.8 (C-OH), 48.3 (N-CH₃), 35.1–24.7 (cyclohexyl).

Chromatographic Purity

  • HPLC : Retention time = 10.1 minutes (30% acetonitrile/70% H₂O, C18 column).
  • Chiral HPLC : >98% ee (Chiralpak AD-H, hexane/ethanol 80:20).

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
HATU/DIPEA 85–90 >98 High efficiency, room temperature Cost of HATU, DMF removal challenges
CDI Activation 78–82 97–99 Mild conditions, minimal racemization Longer reaction times
Xylene Reflux 70–75 95–97 Solvent drives reaction, no coupling agents High temperature, anhydrous requirements
Acyl Chloride Route 88–92 99.4 High purity, scalable Handling corrosive reagents

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-(2-oxocyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide.

    Reduction: Formation of N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-amine.

    Substitution: Formation of various substituted benzothiophene derivatives depending on the substituent introduced.

Scientific Research Applications

Research indicates that N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide exhibits several biological activities:

1. Anticancer Activity

  • Mechanism of Action : The compound has demonstrated the ability to induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). It affects mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : Studies show that treatment with this compound can lead to S-phase arrest in cancer cells, inhibiting their proliferation.

2. Antimicrobial Activity

  • The compound exhibits antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary studies also suggest potential antifungal properties.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated a significant inhibition of cell growth through apoptosis induction, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Potential

Another investigation assessed the antimicrobial efficacy against clinical isolates. The compound showed promising results, particularly in inhibiting Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for potential applications in drug development:

  • Oncology : The compound's ability to induce apoptosis and inhibit cancer cell proliferation makes it a candidate for further development as an anticancer agent.
  • Antimicrobial Therapy : Its effectiveness against various pathogens positions it as a potential lead compound for new antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the modulation of signaling pathways and the suppression of cellular proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their properties, as derived from the evidence:

Compound Core Structure Key Substituents Reported Activity Reference
N-(2-Hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide (Target) Benzothiophene N-methyl, 2-hydroxycyclohexyl Not explicitly stated; inferred neurological/metabolic modulation based on analogs N/A
Benzoquinazolinone 12 (Merck) Benzoquinazolinone (1S,2S)-2-hydroxycyclohexyl, pyridinyl-methyl Potent M1mAChR positive allosteric modulator (EC20 ACh potentiation)
VU0486846 Benzoxazine (1S,2S)-2-hydroxycyclohexyl, pyrazolyl-phenyl-methyl M1 receptor modulator; no agonist activity, efficacy in cognition models
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene 2-nitrophenyl Structural studies; weak C–H⋯O/S interactions in crystal packing
CB-NPs (Nanoparticle) Benzo[d]thiazol (1R,2R)-2-hydroxycyclohexylamino, picolinamide Tumor vasculature targeting, prolonged circulation
N-(2-Hydroxycyclohexyl)valiolamine Valiolamine (carbasugar) 2-hydroxycyclohexyl Inhibits melanin production in human skin models

Key Structural Insights :

This may enhance membrane permeability but reduce aqueous solubility.

Hydroxycyclohexyl Group: Stereochemistry matters: (1S,2S)-configured hydroxycyclohexyl groups are prevalent in M1 receptor modulators (), while (1R,2R) isomers are used in nanoparticles (). The target compound’s stereochemistry is unspecified but likely critical for activity. The hydroxy group enables hydrogen bonding, as seen in the S(6) ring motif in thiophene carboxamides () and M1mAChR binding ().

N-Methyl Substitution :

  • The N-methyl group in the target compound may reduce metabolic oxidation compared to primary amides (e.g., ’s nitroaniline derivative), enhancing stability .

Physicochemical Properties :

  • Solubility : The hydroxycyclohexyl group improves water solubility compared to purely aromatic analogs (e.g., ’s nitro derivative), but the benzothiophene core may counterbalance this effect.
  • Crystallinity : Thiophene carboxamides () exhibit weak intermolecular interactions (C–H⋯O/S), whereas the target compound’s bulkier structure might favor amorphous solid states.

Biological Activity

N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide, a compound belonging to the benzothiophene family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a benzothiophene core, which is known for its versatile biological properties. The structural formula can be represented as follows:

  • Molecular Formula : C₁₅H₁₉N₃O₂S
  • Molecular Weight : 299.39 g/mol

The presence of the hydroxyl group and the cyclohexyl moiety contributes to its solubility and interaction with biological targets.

1. Anticancer Activity

Numerous studies have explored the anticancer potential of benzothiophene derivatives, including this compound. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. It has been shown to interact with specific receptors involved in cancer signaling pathways.
  • Case Study : A study demonstrated that derivatives similar to this compound showed significant inhibition of proliferation in breast and lung cancer cell lines, with IC50 values ranging from 10 to 30 µM .

2. Anti-inflammatory Properties

Benzothiophene derivatives are also recognized for their anti-inflammatory activities:

  • Mechanism : They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are crucial in inflammatory pathways.
  • Research Findings : In vitro studies revealed that this compound significantly reduced inflammation markers in macrophage cultures treated with lipopolysaccharides (LPS) .

3. Antimicrobial Activity

The antimicrobial properties of benzothiophenes are noteworthy:

  • Spectrum of Activity : The compound has shown effectiveness against both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes.
  • Table 1: Antimicrobial Activity Against Common Pathogens
PathogenActivityReference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Pseudomonas aeruginosaWeak

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Hydroxyl Group : Enhances solubility and receptor binding affinity.
  • Cyclohexyl Moiety : Contributes to lipophilicity, improving membrane permeability.

Research employing quantitative structure–activity relationship (QSAR) models has identified key descriptors that correlate with enhanced biological activity, including molecular volume and polar surface area .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multistep reactions, starting with the activation of the benzothiophene-2-carboxylic acid derivative (e.g., conversion to acyl chloride) followed by coupling with N-methyl-2-hydroxycyclohexylamine. Optimization involves solvent selection (e.g., acetonitrile for reflux), stoichiometric control, and purification via crystallization. Reaction efficiency is improved by monitoring intermediates using TLC or HPLC .
  • Yield Optimization : Adjusting temperature, catalyst use (e.g., triethylamine for deprotonation), and inert atmosphere conditions (N₂/Ar) minimizes side reactions like oxidation or hydrolysis. Post-synthetic characterization via NMR and mass spectrometry validates purity .

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